1,3-dimethyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the reaction of 1,3-dimethylxanthine with propylamine under specific conditions. The general procedure includes heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Scientific Research Applications
1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives with potential biological activities.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as inflammation, cancer, and neurological disorders.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell surfaces, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
1,3-DIMETHYL-7-PROPYL-8-(PROPYLAMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique compared to other similar compounds due to its specific substitution pattern and resulting biological activities. Similar compounds include:
Theophylline: A well-known purine derivative used as a bronchodilator in the treatment of respiratory diseases.
Caffeine: Another purine derivative widely consumed as a stimulant.
Aminophylline: A compound similar to theophylline, used in the treatment of asthma and other respiratory conditions.
Properties
Molecular Formula |
C13H21N5O2 |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1,3-dimethyl-7-propyl-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C13H21N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5-8H2,1-4H3,(H,14,15) |
InChI Key |
ZRZYVDGYTCXGSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=C(N1CCC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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